3',4'-Dihydroxyflavonol
CAS No.: 6068-78-6
Cat. No.: VC0537564
Molecular Formula: C15H10O5
Molecular Weight: 270.24 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6068-78-6 |
|---|---|
| Molecular Formula | C15H10O5 |
| Molecular Weight | 270.24 g/mol |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-3-hydroxychromen-4-one |
| Standard InChI | InChI=1S/C15H10O5/c16-10-6-5-8(7-11(10)17)15-14(19)13(18)9-3-1-2-4-12(9)20-15/h1-7,16-17,19H |
| Standard InChI Key | KPGMHZQXQVDYNT-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O |
| Appearance | Solid powder |
Introduction
Chemical Synthesis and Properties
DiOHF is synthesized via catalytic hydrogenation using palladium-based catalysts. A representative protocol involves:
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Starting Material: 3-Hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one.
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Reaction Conditions: 10% palladium hydroxide on charcoal, hydrogen gas, ethanol solvent at 60°C for 1 hour .
Table 1: Key Synthetic Parameters of DiOHF
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd(OH)₂ on charcoal |
| Solvent | Ethanol |
| Temperature | 60°C |
| Reaction Time | 1 hour |
| Yield | 67% |
This method ensures high reproducibility and scalability, critical for preclinical and clinical studies .
Mechanisms of Action and Antioxidant Properties
DiOHF exerts its effects primarily through ROS scavenging and enzyme modulation:
Superoxide Scavenging
In diabetic rat mesenteric arteries, DiOHF reduces NADPH oxidase-derived superoxide levels from 4,892 ± 946 to 2,094 ± 300 counts/mg (p < 0.001) . This is attributed to downregulation of Nox2 expression and prevention of endothelial nitric oxide synthase (eNOS) uncoupling .
Nitric Oxide Bioavailability
DiOHF enhances acetylcholine (ACh)-induced vasodilation by preserving NO function. In diabetic rats, DiOHF restores ACh sensitivity (pEC₅₀: 6.86 ± 0.12 vs. 7.49 ± 0.13, p < 0.01) and NO-mediated relaxation (Rₘₐₓ: 24 ± 7% vs. 69 ± 6%, p < 0.01) .
Kinase Inhibition
DiOHF directly inhibits Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and apoptosis signal-regulated kinase 1 (ASK1), attenuating hypertrophic and apoptotic pathways in cardiomyocytes .
Cardiovascular Applications and Cardioprotection
Myocardial Infarction
In Langendorff-perfused rat hearts, DiOHF reduces infarct size by 40–50% during ischemia-reperfusion (I/R) . These findings mirror Phase II clinical trial outcomes (NCT02557217), where DiOHF derivatives improved post-infarction ventricular function .
Anti-Hypertrophic Effects
DiOHF suppresses adrenergic agonist-induced cardiomyocyte hypertrophy more effectively than fisetin or quercetin (p < 0.05) .
Role in Diabetes and Vascular Dysfunction
Mesenteric Artery Function
In diabetic rats, DiOHF reverses endothelial dysfunction by:
Aortic Reactivity
DiOHF potentiates sodium nitroprusside (SNP)-induced relaxation in the presence of ROS generators (xanthine/xanthine oxidase), preserving vascular responsiveness .
Protective Effects in Ischemia-Reperfusion Injury
Vascular Protection
In rat hindquarters, DiOHF pretreatment attenuates I/R-induced vascular dysfunction, improving ACh and SNP responses by 60–70% .
Ovarian I/R Injury
DiOHF reduces DNA damage (8-OHdG levels ↓ 50%), lipid peroxidation (MDA ↓ 40%), and inflammation (IL-6 ↓ 35%) in ovarian tissue, while boosting glutathione (GSH ↑ 25%) and superoxide dismutase (SOD ↑ 20%) .
Emerging Applications in Gynecological Health
DiOHF's efficacy in ovarian I/R injury highlights its potential in gynecological surgeries. Administration protocols (30 mg/kg intraperitoneal) mitigate histopathological damage, including edema and inflammation .
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